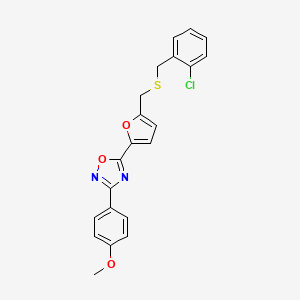

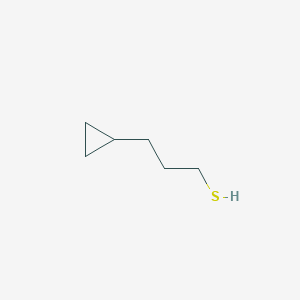

(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride” is a chemical compound that is related to a class of compounds known as ketamine metabolites . It is also known as “(2R,6R)-hydroxynorketamine hydrochloride” or “(2R,6R)-HNK” for short . It has been found to enhance AMPA receptor-mediated excitatory post-synaptic potentials and decrease intracellular D-serine concentrations .

Synthesis Analysis

The synthesis of “(2R,6R)-hydroxynorketamine (HNK)” includes the preparation of “®-norketamine” via chiral resolution from racemic norketamine via a chiral resolution with L-pyroglutamic acid . Another process for the preparation of “(2R,6R)-hydroxynorketamine” requires no chromatography purification and affords the “(2R,6R)-hydroxynorketamine” in eight steps with a 26% overall yield and greater than 97% purity .Molecular Structure Analysis

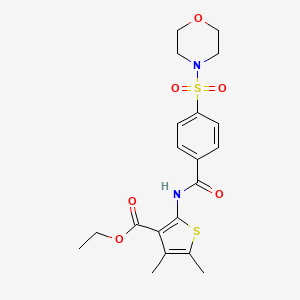

The molecular structure of “this compound” is complex and involves several functional groups . The compound is a derivative of morpholine, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several pathways . For example, it has been found that the compound can mediate the behavioral effects of ketamine in mice by kappa opioid receptors .作用機序

The mechanism of action of “(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride” is still being elucidated . It is known to enhance AMPA receptor-mediated excitatory post-synaptic potentials and decrease intracellular D-serine concentrations . It also upregulates KCNQ2 channels in mouse ventral hippocampal glutamatergic neurons in vitro and in vivo .

It is a powder in its physical form .

将来の方向性

Future research on “(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride” will likely focus on further elucidating its mechanism of action and potential therapeutic uses . For example, it has been suggested that “(2R,6R)-HNK” will improve cognitive function through a persistent potentiation of the hippocampal activity or other metaplastic processes that enhance the efficacy of synaptic transmission .

特性

IUPAC Name |

(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-10-7-14(9-12(17-10)13(15)16)8-11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNNTGCYKRCSOP-MHDYBILJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C(=O)O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C(=O)O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2443583.png)

![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2443584.png)

![4-[(6,7-Dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid](/img/structure/B2443587.png)

![3-Cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2443589.png)

![2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2443590.png)

![2-({[5-Chloro-2-(difluoromethoxy)phenyl]methyl}sulfanyl)ethan-1-ol](/img/structure/B2443599.png)